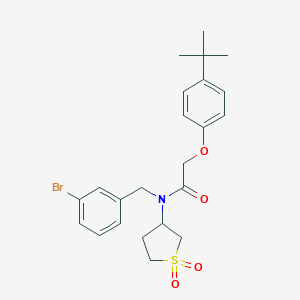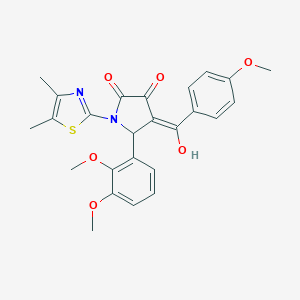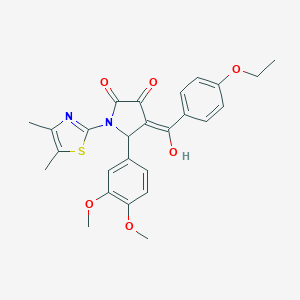![molecular formula C19H20N2O B265161 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B265161.png)
4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide, also known as 25I-NBOMe, is a synthetic drug that belongs to the family of phenethylamines. It is a potent psychedelic with hallucinogenic effects that is sold as a designer drug. The chemical structure of 25I-NBOMe is similar to that of the hallucinogenic drug, LSD. However, the effects of 25I-NBOMe are much stronger and can be fatal in high doses.
作用机制
The mechanism of action of 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves the activation of serotonin receptors in the brain. The drug binds to the 5-HT2A receptor, which leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine. This results in altered perception, mood, and cognition, which are the hallmark effects of hallucinogens.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide include altered perception, mood, and cognition. The drug can cause visual and auditory hallucinations, synesthesia, and altered time perception. It can also cause feelings of euphoria, anxiety, and paranoia. In high doses, 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide can cause seizures, cardiac arrest, and death.
实验室实验的优点和局限性
One advantage of using 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of hallucinogens on specific brain regions and neurotransmitter systems. However, the use of 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide in lab experiments is limited by its potential toxicity and legal status as a designer drug.
未来方向
For research on 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide include the investigation of its long-term effects on the brain and the development of new drugs that target the serotonin system. Researchers are also interested in studying the potential therapeutic uses of hallucinogens for the treatment of mental health disorders such as depression and anxiety.
Conclusion:
In conclusion, 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a potent psychedelic drug that has been used in scientific research to study the effects of hallucinogens on the brain. Its mechanism of action involves the activation of serotonin receptors in the brain, which leads to altered perception, mood, and cognition. While 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has advantages for lab experiments, its potential toxicity and legal status as a designer drug limit its use. Future research will focus on the long-term effects of 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide on the brain and the development of new drugs that target the serotonin system.
合成方法
The synthesis of 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves the reaction of 2C-I with 2-(5-methyl-1H-indol-3-yl)ethylamine in the presence of a reducing agent such as sodium borohydride. The product is then purified using chromatography techniques to obtain pure 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide. The synthesis of 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a complex process that requires expertise in organic chemistry.
科学研究应用
4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been used in scientific research to study the effects of hallucinogens on the brain. Researchers have investigated the pharmacological properties of 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide, including its receptor binding affinity and its effects on neurotransmitter release. Studies have shown that 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide binds strongly to serotonin receptors, particularly the 5-HT2A receptor, which is known to be involved in the regulation of mood, perception, and cognition.
属性
产品名称 |
4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide |
|---|---|
分子式 |
C19H20N2O |
分子量 |
292.4 g/mol |
IUPAC 名称 |
4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H20N2O/c1-13-3-6-15(7-4-13)19(22)20-10-9-16-12-21-18-8-5-14(2)11-17(16)18/h3-8,11-12,21H,9-10H2,1-2H3,(H,20,22) |
InChI 键 |
INYLUNHOQMRDIO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)C |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Chloro-1-(3-methoxy-4-propoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265079.png)
![methyl 4-({2-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265080.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265081.png)
![(E)-{2-(3-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265083.png)
![ethyl 4-{[1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265088.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265090.png)
![2-[(3,4-Dimethylphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B265092.png)
![2-[5-(3,4-dichlorophenyl)-2-furyl]-4-imino-6,7-dihydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinoline-3-carbonitrile](/img/structure/B265093.png)
![7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one](/img/structure/B265117.png)



![methyl 4-({2-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265131.png)
![(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265132.png)